molecular formula C11H18N4O3 B3280823 Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 723286-81-5

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Cat. No.: B3280823
CAS No.: 723286-81-5
M. Wt: 254.29 g/mol
InChI Key: QVUNVQZUXIJMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core with a methoxy substituent at position 3 and a tert-butyl carbamate protective group at position 5. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly enzyme inhibitors and receptor antagonists. Its structural rigidity and functional group diversity enable precise modulation of pharmacological properties, such as binding affinity and metabolic stability .

Properties

IUPAC Name

tert-butyl 3-methoxy-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNVQZUXIJMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659983
Record name tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-81-5
Record name tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS No. 723286-81-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory and analgesic effects, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H18_{18}N4_{4}O3_{3}, with a molecular weight of approximately 254.29 g/mol. Its structure features a triazolo-pyrazine core, which is significant for its biological interactions.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic properties. These effects are hypothesized to result from interactions with enzymes or receptors involved in inflammatory pathways.

  • Mechanism of Action : The specific mechanisms by which this compound exerts its effects are under investigation. It is believed to modulate the activity of cyclooxygenase (COX) enzymes and other mediators of inflammation.

Pharmacological Studies

Research has indicated that compounds with similar structural characteristics often demonstrate significant biological activities. For instance, the following table summarizes some related compounds and their biological activities:

Compound NameCAS NumberBiological ActivityReference
Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate723286-80-4Anti-inflammatory
Tert-butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate1250999-00-8Antimicrobial
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate877402-43-2Antidiabetic

Study on Anti-inflammatory Effects

In a recent study examining the anti-inflammatory properties of various triazole derivatives including this compound:

  • Methodology : The study utilized in vitro assays to measure the inhibition of pro-inflammatory cytokines.
  • Results : The compound demonstrated a significant reduction in cytokine levels compared to control groups.

This suggests a promising therapeutic potential for treating conditions characterized by inflammation.

Comparison with Similar Compounds

Trifluoromethyl Analog

  • Example : Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 877402-43-2).
  • Molecular Formula : C₁₁H₁₃F₃N₄O₂.
  • Key Differences :
    • The electron-withdrawing CF₃ group enhances metabolic stability and binding to hydrophobic enzyme pockets .
    • Used in the synthesis of Sitagliptin analogs for diabetes therapy .
    • Higher molecular weight (306.24 g/mol) compared to the methoxy derivative (estimated ~285 g/mol).

Halogenated Analogs

  • Chloro Derivative : Tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 1268451-71-3).
    • Molecular Formula : C₁₀H₁₅ClN₄O₂.
    • Molecular Weight : 258.70 g/mol.
    • Applications : Intermediate for cross-coupling reactions due to the reactive Cl substituent .
  • Bromo Derivative : Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 723286-80-4).
    • Molecular Weight : 303.16 g/mol.
    • Synthetic Use : Bromine’s leaving group capability facilitates nucleophilic substitutions .

Unsubstituted Analog

  • Example : Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate.
  • Molecular Formula : C₁₀H₁₆N₄O₂.
  • Molecular Weight : 240.26 g/mol.
  • Role : Baseline compound for structure-activity relationship (SAR) studies .

Functional Group Modifications

8-Oxo Derivatives

  • Example : Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate.
  • Molecular Formula : C₁₁H₁₃F₃N₄O₃.
  • Applications : Key intermediate in Sitagliptin Triazecine Analog synthesis, highlighting the impact of ketone introduction on pharmacokinetics .

Pyrazinyl-Substituted Analogs

  • Example : Tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate.
  • Synthesis : Achieved via condensation of pyrazine-2-carbohydrazide with tert-butyl-protected dihydropyrazine (50% yield over two steps) .
  • Utility : Demonstrates the scaffold’s adaptability for introducing aromatic moieties to enhance π-π stacking interactions.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound (Position 3 Substituent) Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Methoxy (Target Compound) C₁₁H₁₈N₄O₃ ~285 (estimated) Enzyme inhibitors, receptor antagonists
Trifluoromethyl C₁₁H₁₃F₃N₄O₂ 306.24 Sitagliptin analogs, diabetes therapy
Chloro C₁₀H₁₅ClN₄O₂ 258.70 Cross-coupling intermediates
Bromo C₁₀H₁₅BrN₄O₂ 303.16 Nucleophilic substitutions
Unsubstituted C₁₀H₁₆N₄O₂ 240.26 SAR studies

Q & A

Q. Basic

  • Ventilation : Use fume hoods due to volatile solvents (DCM, TFA) .
  • Storage : Refrigerate (2–8°C) to prevent decomposition, as triazolopyrazines are sensitive to heat and moisture .
  • Waste disposal : Neutralize acidic residues before disposal per OSHA guidelines .

How can researchers address low yields in large-scale syntheses of triazolopyrazines?

Advanced
Scale-up challenges include mixing inefficiency and exothermic reactions. Mitigation strategies:

  • Flow chemistry : Improves heat dissipation and reagent mixing .
  • Catalytic optimization : Use Pd/C or Ni catalysts for cross-coupling steps (e.g., ).
  • In-line analytics : Monitor reaction progress via FTIR or HPLC to identify bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.